

An In-depth Technical Guide to Tetrahydroimidazo[1,5-a]pyrazine Derivatives

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroimidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active molecules. This bicyclic heterocyclic system, consisting of a fused imidazole and a saturated pyrazine ring, provides a three-dimensional structure that allows for precise orientation of substituents to interact with various biological targets. Derivatives of this core have shown promise in a multitude of therapeutic areas, acting as potent and selective modulators of key proteins involved in cellular signaling pathways.

This technical guide provides a comprehensive overview of tetrahydroimidazo[1,5-a]pyrazine derivatives, focusing on their synthesis, biological activities, and therapeutic potential. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on this versatile scaffold. The guide details experimental protocols for synthesis and biological evaluation, presents quantitative structure-activity relationship (SAR) data, and visualizes the key signaling pathways and experimental workflows associated with these compounds.

Chemical Synthesis

The synthesis of the tetrahydroimidazo[1,5-a]pyrazine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of a piperazine derivative with a suitable reagent to form the fused imidazole ring.

General Synthetic Protocol for C-5 Substituted Imidazo[1,5-a]pyrazine Derivatives

A representative synthetic scheme for C-5 substituted imidazo[1,5-a]pyrazine derivatives, which have been explored as c-Src inhibitors, is outlined below. This protocol is based on methodologies reported in the literature.^[1]

Step 1: Synthesis of 2-(chloromethyl)-1H-imidazole hydrochloride

To a solution of 2-(hydroxymethyl)imidazole (1.0 eq) in anhydrous chloroform, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to afford 2-(chloromethyl)-1H-imidazole hydrochloride.

Step 2: Synthesis of 5-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

A mixture of the desired substituted piperazine (1.0 eq) and 2-(chloromethyl)-1H-imidazole hydrochloride (1.1 eq) in ethanol is heated at reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 5-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Step 3: Synthesis of C-5 substituted imidazo[1,5-a]pyrazine derivatives

To a solution of the 5-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (2.0 eq) and the desired aryl halide (1.2 eq) are added. The reaction mixture is heated at a temperature ranging from 80 to 120 °C for 12-24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.

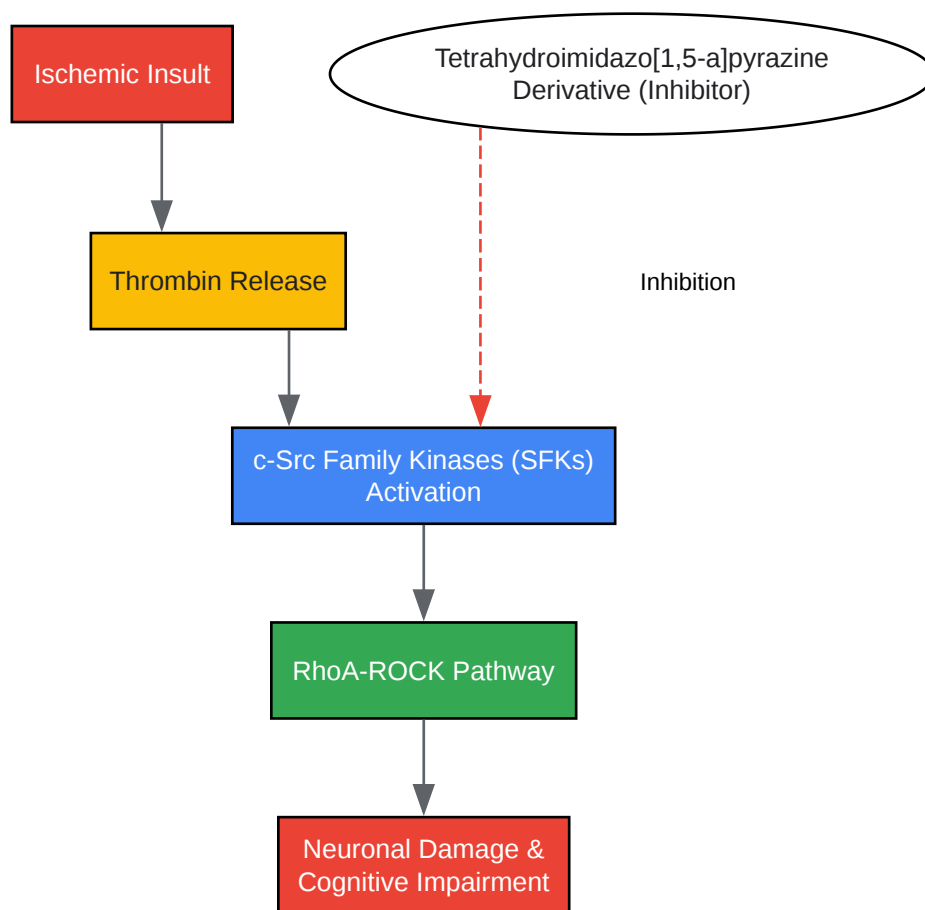
Biological Activities and Therapeutic Targets

Tetrahydroimidazo[1,5-a]pyrazine derivatives have been shown to modulate the activity of several important protein targets, leading to a wide range of biological effects. The key therapeutic targets identified to date include c-Src kinase, Activated Cdc42-associated kinase 1 (ACK1), and the Corticotropin-Releasing Hormone (CRH) receptor 1.

c-Src Kinase Inhibition

c-Src, a non-receptor tyrosine kinase, is a critical regulator of various cellular processes, including proliferation, differentiation, and survival.^[2] Its aberrant activation is implicated in the progression of cancer and in neuronal damage following ischemic stroke.^{[1][2]}

In the context of ischemic stroke, c-Src activation contributes to neuronal injury through multiple downstream pathways.^[3] Inhibition of c-Src can therefore be a neuroprotective strategy.



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c-Src signaling in ischemic neuronal injury.

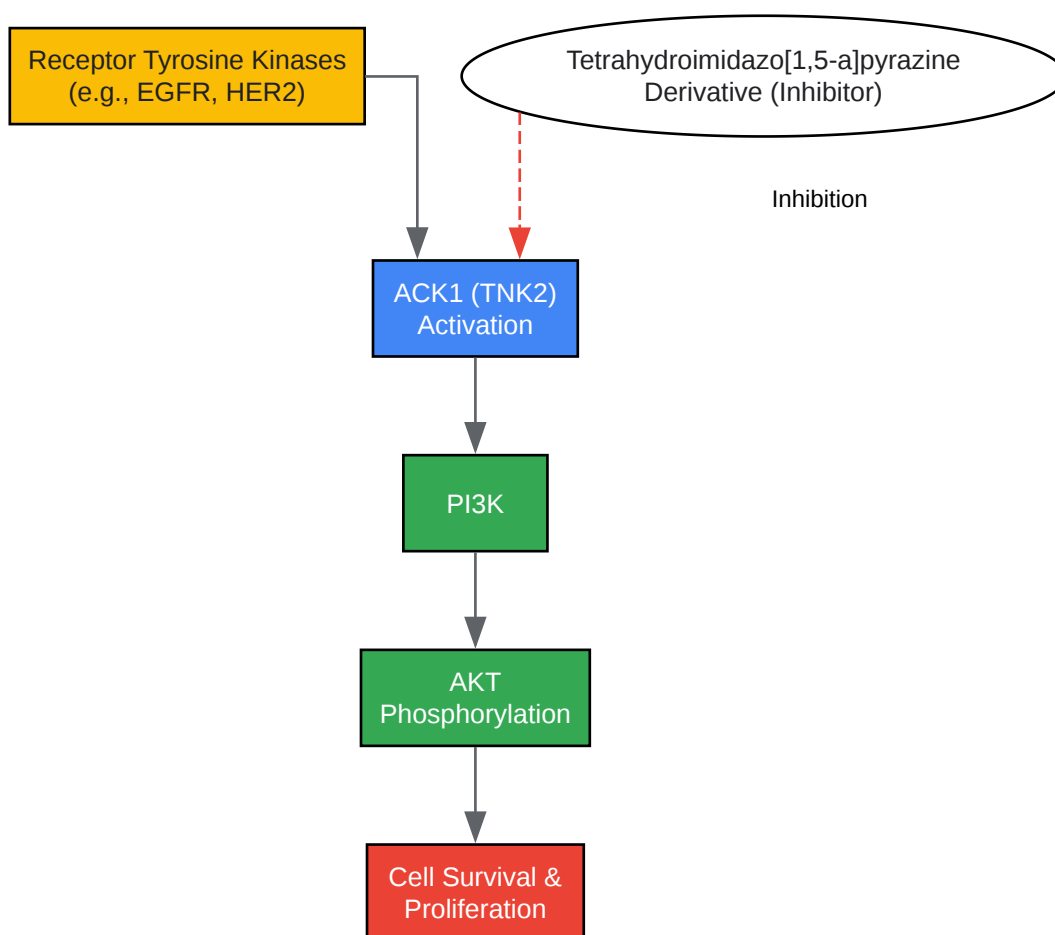
The following table summarizes the c-Src inhibitory activity of a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives.[1]

Compound	R	IC ₅₀ (nM)
1a	H	>10000
1b	4-Fluorophenyl	120
1c	4-Chlorophenyl	85
1d	4-Bromophenyl	70
1e	4-Methoxyphenyl	250
1f	3,4-Dichlorophenyl	55

ACK1 Inhibition

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is another non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration.[4][5] Overexpression and activation of ACK1 are associated with various cancers, making it an attractive target for cancer therapy.[4][6]

ACK1 is activated downstream of receptor tyrosine kinases (RTKs) and integrates signals that promote cell survival and proliferation through pathways such as the PI3K/AKT pathway.[4][5][7]



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ACK1 signaling pathway in cancer.

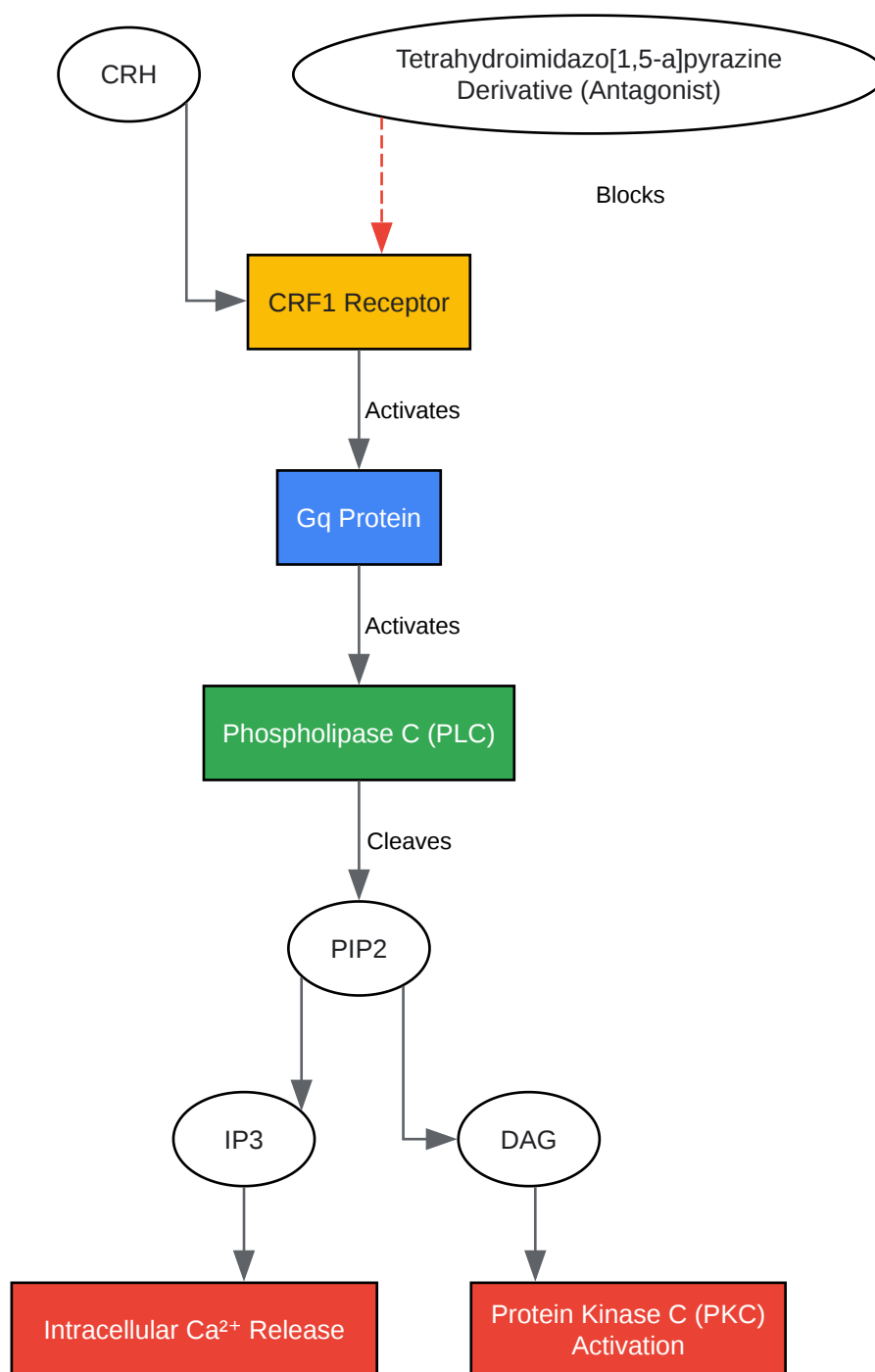
A series of imidazo[1,5-a]pyrazine derivatives have been identified as potent and orally bioavailable ACK1 inhibitors.[8]

Compound	R ¹	R ²	ACK1 IC ₅₀ (nM)
2a	H	H	150
2b	F	H	25
2c	Cl	H	18
2d	H	OMe	98
2e	F	OMe	12

Corticotropin-Releasing Hormone (CRH) Receptor 1 Antagonism

The corticotropin-releasing hormone receptor 1 (CRF1) is a G-protein coupled receptor (GPCR) that plays a central role in the body's response to stress.[9] Antagonists of this receptor are being investigated for the treatment of anxiety, depression, and other stress-related disorders.

CRF1 is a Gq-coupled GPCR. Upon binding of CRH, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).



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Gq-protein coupled CRF1 receptor signaling.

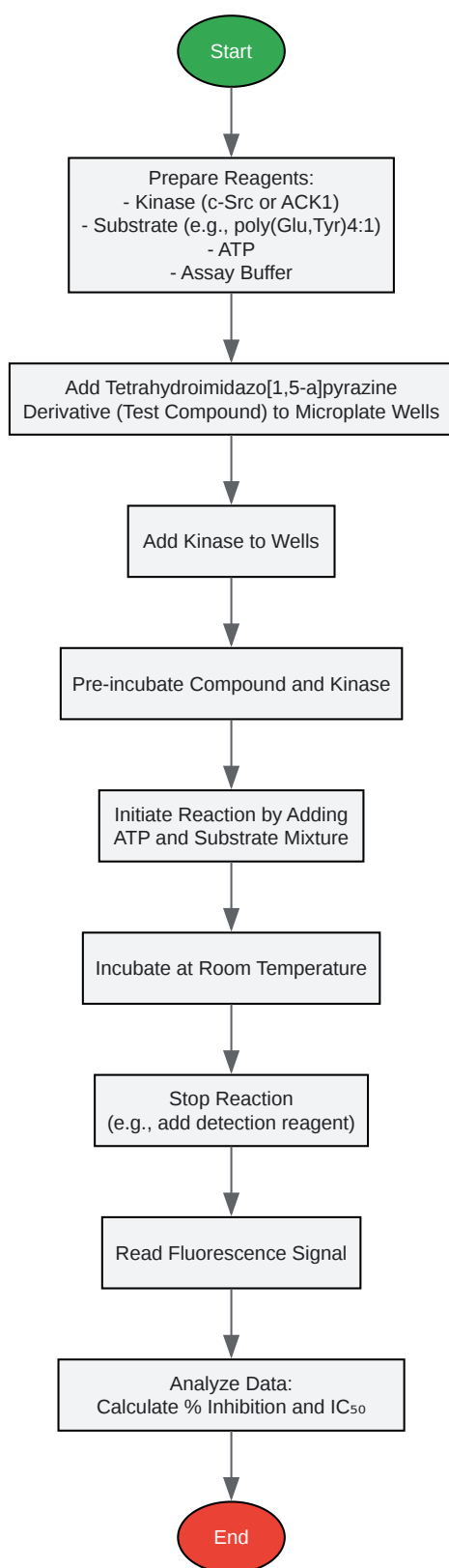
Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel chemical entities. This section provides an overview of key assays used to characterize

tetrahydroimidazo[1,5-a]pyrazine derivatives.

Kinase Inhibition Assay (c-Src and ACK1)

A common method to determine the inhibitory activity of compounds against protein kinases is a biochemical assay that measures the phosphorylation of a substrate. Both radiometric and fluorescence-based assays are widely used.^{[10][11][12][13][14][15]}



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Workflow for a fluorescence-based kinase assay.

CRF1 Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand for its receptor.[16] For CRF1, this is typically done using a competitive binding assay with a radiolabeled ligand.

- **Membrane Preparation:** Membranes are prepared from cells stably expressing the human CRF1 receptor.
- **Assay Buffer:** A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA) is used.
- **Radioligand:** A radiolabeled CRF1 antagonist, such as [¹²⁵I]Sauvagine, is used.
- **Incubation:** A mixture of the cell membranes, the radioligand, and varying concentrations of the tetrahydroimidazo[1,5-a]pyrazine derivative (competitor) is incubated in a 96-well plate.
- **Separation:** The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- **Detection:** The radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.

Conclusion

Tetrahydroimidazo[1,5-a]pyrazine derivatives represent a promising class of compounds with significant therapeutic potential across a range of diseases. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The potent and selective inhibition of key signaling proteins such as c-Src, ACK1, and CRF1 highlights the importance of this scaffold in modern drug discovery. The data and protocols presented in this guide are intended to facilitate further research and development of novel therapeutics based on the tetrahydroimidazo[1,5-a]pyrazine core, ultimately contributing to the advancement of new treatments for cancer, neurological disorders, and stress-related conditions.

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